molecular formula C9H9BrN2O3 B599857 N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide CAS No. 16503-61-0

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide

Cat. No.: B599857
CAS No.: 16503-61-0
M. Wt: 273.086
InChI Key: YFXPVGHVRIJFNI-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3 It is characterized by the presence of a bromo group, a methyl group, and a nitro group on a phenyl ring, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-methyl-5-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the acetamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetamides.

    Reduction: Formation of N-(2-Amino-4-methyl-5-nitrophenyl)acetamide.

    Oxidation: Formation of N-(2-Bromo-4-carboxy-5-nitrophenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-2-nitrophenyl)acetamide
  • N-(2-Bromo-4-methylphenyl)acetamide
  • N-(2-Bromo-5-nitrophenyl)acetamide

Uniqueness

N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-bromo-4-methyl-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-5-3-7(10)8(11-6(2)13)4-9(5)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPVGHVRIJFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743606
Record name N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-61-0
Record name N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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